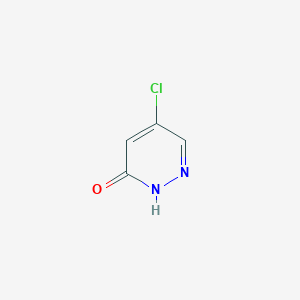

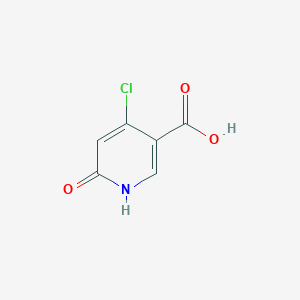

4-Chloro-6-hydroxynicotinic acid

Übersicht

Beschreibung

4-Chloro-6-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.56 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-hydroxynicotinic acid is 1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) and the InChI key is VHAMXXDHIPPOHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-6-hydroxynicotinic acid is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 173.55 .Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopy and Tautomerization Studies

Research on 6-hydroxynicotinic acids, including 4-Chloro-6-hydroxynicotinic acid, has highlighted their importance in the industrial manufacture of various products. A study by van Stipdonk et al. (2014) focused on the gas-phase structure of deprotonated 6-hydroxynicotinic acid through infrared multiple-photon dissociation spectroscopy. This study provides significant insights into the tautomerization of N-heterocyclic compounds, revealing that the 6-pyridone structure is favored in solvent effects, with implications for understanding the chemical behavior of similar compounds in industrial processes and scientific research (van Stipdonk et al., 2014).

Biotechnological Production

The enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid, as studied by Mizon (1995), demonstrates the potential of using microorganisms for the biotechnological production of this compound. This process suggests a sustainable method for obtaining 4-Chloro-6-hydroxynicotinic acid and related compounds, offering a green alternative to traditional chemical synthesis methods (Mizon, 1995).

Chelation and Coordination Chemistry

The study of HYNIC (6-hydrazinonicotinic acid) analogues, including 4-Chloro-6-hydroxynicotinic acid, by Meszaros et al. (2011), emphasizes its role in chelation and coordination chemistry, particularly for technetium-binding in medical imaging applications. This research underlines the importance of structural variations in affecting the efficiency and specificity of technetium capture, which is crucial for improving diagnostic techniques (Meszaros et al., 2011).

Polymorphism and Solid-State Chemistry

Investigations into the polymorphism of hydroxynicotinic acids, including the tautomeric polymorphism of 4-hydroxynicotinic acid, provide fundamental knowledge for the development of pharmaceuticals and fine chemicals. The study by Long et al. (2016) reveals how different polymorphic forms can influence the material's properties, which is essential for the formulation and stability of active pharmaceutical ingredients (Long et al., 2016).

Environmental Biodegradation

Research by Shettigar et al. (2012) on the biodegradation of chloronicotinic acids by Bradyrhizobiaceae strain SG-6C highlights the environmental relevance of 4-Chloro-6-hydroxynicotinic acid. This bacterium's ability to dechlorinate and metabolize chloronicotinic acids into less harmful compounds showcases a potential avenue for the bioremediation of environmental pollutants derived from neonicotinoid insecticides (Shettigar et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAMXXDHIPPOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597775 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-hydroxynicotinic acid | |

CAS RN |

73038-85-4 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

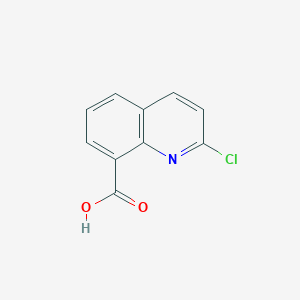

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)